molecular formula C16H24N2O B7864985 (S)-2-Amino-N-cyclopropyl-3-methyl-N-(4-methyl-benzyl)-butyramide

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(4-methyl-benzyl)-butyramide

Cat. No.: B7864985
M. Wt: 260.37 g/mol
InChI Key: UVAPSFMVSQCWIL-HNNXBMFYSA-N
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Description

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(4-methyl-benzyl)-butyramide is a chiral compound with potential applications in various fields of chemistry and biology. Its unique structure, featuring a cyclopropyl group and a benzyl group, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-cyclopropyl-3-methyl-N-(4-methyl-benzyl)-butyramide typically involves the following steps:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, where an alkene reacts with a carbene or carbenoid reagent.

    Introduction of the amino group: This step involves the use of amination reactions, where an amine is introduced to the molecule.

    Attachment of the benzyl group: This can be done through benzylation reactions, where a benzyl group is added to the molecule using benzyl halides and a base.

    Formation of the butyramide structure: This involves the use of amidation reactions, where an amine reacts with a carboxylic acid or its derivatives to form an amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(4-methyl-benzyl)-butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(4-methyl-benzyl)-butyramide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a ligand in receptor studies.

    Medicine: Research may explore its potential as a therapeutic agent or as a precursor for drug development.

    Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-cyclopropyl-3-methyl-N-(4-methyl-benzyl)-butyramide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-N-cyclopropyl-3-methyl-N-(4-methyl-benzyl)-butyramide: The enantiomer of the compound, which may have different biological activities.

    N-Cyclopropyl-3-methyl-N-(4-methyl-benzyl)-butyramide: Lacks the amino group, which may affect its reactivity and applications.

    2-Amino-3-methyl-N-(4-methyl-benzyl)-butyramide: Lacks the cyclopropyl group, which may influence its chemical properties and uses.

Uniqueness

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(4-methyl-benzyl)-butyramide is unique due to its specific combination of functional groups and chiral nature. This uniqueness can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

(2S)-2-amino-N-cyclopropyl-3-methyl-N-[(4-methylphenyl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-11(2)15(17)16(19)18(14-8-9-14)10-13-6-4-12(3)5-7-13/h4-7,11,14-15H,8-10,17H2,1-3H3/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVAPSFMVSQCWIL-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(C2CC2)C(=O)C(C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN(C2CC2)C(=O)[C@H](C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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